[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride
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Overview
Description
[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is a chemical compound with the molecular formula C11H16N2O·2HCl. It is a derivative of cyclobutylmethanamine with a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-3-carboxaldehyde as the starting material.
Cycloaddition Reaction: The aldehyde undergoes a cycloaddition reaction with cyclobutylamine to form the cyclobutylmethanamine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyridine ring or the cyclobutyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at different positions on the pyridine ring or cyclobutyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its pharmacological properties and potential therapeutic uses. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is not well-documented. it is likely to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
6-Methoxypyridine-3-carboxaldehyde
Cyclobutylamine
Other pyridine derivatives
Uniqueness: [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is unique due to its specific structural features, including the presence of the methoxy group on the pyridine ring and the cyclobutyl group
Properties
IUPAC Name |
[1-(6-methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-10-4-3-9(7-13-10)11(8-12)5-2-6-11;;/h3-4,7H,2,5-6,8,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUVMLCKSKTDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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